molecular formula C13H10ClN3 B1201825 2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile

2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile

Cat. No.: B1201825
M. Wt: 243.69 g/mol
InChI Key: OIADGIDTZVRINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile is a phenylpyridine.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile demonstrates a range of reactivities, making it a valuable compound in synthetic chemistry. For instance, its derivatives have been synthesized for various purposes, such as in the creation of biologically active pyrrolo[2,3-b]pyridine scaffolds (Farid M Sroor, 2019). Additionally, the compound has been utilized in the synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, showcasing its versatility in creating complex heterocyclic structures (M. Ibrahim et al., 2008).

Fluorescence and Antibacterial Properties

Some derivatives of this compound have been studied for their fluorescence properties, which could have implications in materials science and biological labeling (A. S. Girgis et al., 2004). Moreover, certain derivatives of this compound have shown antibacterial and antifungal activities, highlighting its potential in pharmaceutical applications (V. V. Bhuva et al., 2015).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been investigated as corrosion inhibitors for metals in acidic environments. This application is significant in industrial settings to enhance the durability and longevity of metallic structures (K. R. Ansari et al., 2015).

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H10ClN3/c1-8-6-11(12(7-15)13(16)17-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H2,16,17)

InChI Key

OIADGIDTZVRINS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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